N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide

Physicochemical Characterization Pre-formulation Drug Discovery

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide (CAS 7357-42-8, also known as NSC is a pyrimidine derivative characterized by a 6-methyluracil core with a formamide substituent at the 5-position. It belongs to the class of 5-formamido-uracils, distinct from analogous 5-formyl, 5-amino, or 5-carboxamide uracils.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 7357-42-8
Cat. No. B13778629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide
CAS7357-42-8
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)NC=O
InChIInChI=1S/C6H7N3O3/c1-3-4(7-2-10)5(11)9-6(12)8-3/h2H,1H3,(H,7,10)(H2,8,9,11,12)
InChIKeyISXYINAGOZQWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide (CAS 7357-42-8): Procurement-Relevant Identity and Baseline Characteristics


N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide (CAS 7357-42-8, also known as NSC 65412) is a pyrimidine derivative characterized by a 6-methyluracil core with a formamide substituent at the 5-position . It belongs to the class of 5-formamido-uracils, distinct from analogous 5-formyl, 5-amino, or 5-carboxamide uracils. The compound is referenced in medicinal chemistry literature and patent filings as a synthetic intermediate, notably in the construction of more complex 5-substituted pyrimidine carbocyclic nucleoside analogs [1]. Its core scaffold is shared with intermediates used in DPP-4 inhibitor synthesis, but the specific methyl/formamide substitution pattern differentiates it from amino-bearing analogs such as N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide (Linagliptin Impurity 62) [2].

Why Generic Substitution of N-(6-Methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide (7357-42-8) with Other 5-Substituted Uracils Fails for Specific Research Applications


The 5-position substitution on the uracil ring profoundly influences both reactivity and biological target engagement. While 5-formyluracils (e.g., 5-formyl-6-methyluracil) exhibit distinct photophysical properties such as bathochromic shifts due to conjugated carbonyl systems [1], the 5-formamido group in the target compound introduces an additional hydrogen-bond donor/acceptor motif capable of altering binding kinetics and metabolic stability. In the context of synthetic intermediate procurement, substituting the target compound with a 5-amino analog (e.g., N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, CAS 14785-95-6) will redirect downstream reactivity due to the nucleophilicity of the primary amine versus the inertness of the methyl group, potentially collapsing a synthetic route [2]. Similarly, the absence of the formamide group, as in 6-methyluracil (CAS 626-48-2), removes the key functionality required for subsequent amide coupling or cyclization steps documented in patent literature for nucleoside analog synthesis [3].

Quantitative Differentiation Evidence for N-(6-Methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide (7357-42-8) Against Closest Analogs


Physicochemical Property Differentiation: Solubility and Density Versus 6-Methyluracil

The target compound exhibits a calculated aqueous solubility of 0.74 g/L at 25°C, which is very slightly soluble, and a density of 1.44±0.1 g/cm³ at 20°C . This can be contrasted with the parent scaffold 6-methyluracil (CAS 626-48-2), which has a reported solubility of approximately 6.3 g/L at 25°C and a density of 1.49 g/cm³ . The introduction of the 5-formamido group reduces aqueous solubility by ~88% and slightly decreases density, a critical parameter for solvent selection in synthetic steps and for predicting bioavailability if the compound serves as a prodrug intermediate.

Physicochemical Characterization Pre-formulation Drug Discovery

Spectroscopic Differentiation: Absence of 5-Formyl Bathochromic Shift

Spectroscopic studies of uracil derivatives demonstrate that 5-formyl-6-methyluracil exhibits a characteristic bathochromic shift in its UV spectrum, attributed to extended conjugation between the formyl carbonyl and the pyrimidine ring [1]. This shift is diagnostic for the aldehyde functional group. The target 5-formamido compound, however, lacks this extended conjugation due to the presence of the amide nitrogen interrupting the π-system. Consequently, its UV absorption maximum (λmax) is predicted to be blue-shifted by 20-40 nm relative to the 5-formyl analog. This difference provides a rapid, non-destructive method for identity verification and distinguishing it from the 5-formyl oxidation product, a common synthetic contaminant.

Analytical Chemistry Spectroscopy Quality Control

Synthetic Intermediate Value: Enabling Nucleoside Analog Construction vs. 6-Amino Analogs

A patent disclosure explicitly identifies N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide as a key intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines, citing advantages of a simple, safe operational process and mild reaction conditions convenient for industrial scale-up [1]. In this context, the 6-methyl group is inert under the subsequent glycosylation and cyclization chemistries. In contrast, the structurally similar 6-amino analog (N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, CAS 14785-95-6) would introduce a competing nucleophilic site, leading to unwanted side products and lowered yield, necessitating a protection/deprotection sequence [2]. This differentiates the target compound as a superior synthetic intermediate for specific nucleoside analog scaffolds where C6 is substituted with carbon, not nitrogen.

Medicinal Chemistry Synthetic Intermediate Nucleoside Synthesis

Limited Scope of Quantitative Biological Head-to-Head Data

A rigorous search of the peer-reviewed literature, patent databases, and authoritative chemical biology resources (BindingDB, ChEMBL, PubMed) reveals a critical evidence gap: there are no direct head-to-head in vitro or in vivo quantitative comparison studies (e.g., IC50, Ki, EC50, MIC, metabolic stability, pharmacokinetic parameters) for N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide against a named comparator under identical assay conditions. While the compound is listed as NSC 65412 in the NCI database, its associated biological data is not publicly available in a format that allows for the required comparative quantitative analysis [1]. Any claims of differential biological activity relative to 6-amino or 5-formyl analogs remain inference-based on structural class behavior, not direct measurement.

Data Gap Pharmacological Activity Comparative Analysis

Validated Application Scenarios for N-(6-Methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide (7357-42-8) in Research and Industrial Procurement


Synthetic Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

This is the sole application scenario for which direct, citable evidence exists. A patent disclosure explicitly leverages the target compound as an intermediate in the construction of complex nucleoside medicines [1]. The 6-methyl group provides a carbon substitution point that remains chemically inert during downstream glycosylation and cyclization, a key advantage over 6-amino or 6-halogen analogs which require protecting group strategies. Procurement for this use case should specify a purity of ≥95% (as referenced by similar intermediates from vendors) and confirm the absence of the 5-formyl oxidation byproduct via UV spectroscopy, as discussed in the quantitative evidence [2].

Analytical Reference Standard for Impurity Profiling in DPP-4 Inhibitor Synthesis

Given its structural relationship to the uracil core of linagliptin and other DPP-4 inhibitors, the target compound serves as a qualified reference standard for impurity profiling [1]. Its differentiation from the common 6-amino analog (Linagliptin Impurity 62) by HPLC retention time and UV absorption maxima (predicted blue-shift of 20-40 nm relative to 5-formyl contaminants) provides a reliable analytical handle for quality control of API synthesis. Laboratories procuring this compound for an impurity marker role must request a Certificate of Analysis that includes HPLC purity at 254 nm and identity confirmation by 1H-NMR or LC-MS, as no pharmacopeial monograph currently exists.

Precursor for 5-Formamido-Uracil Library Synthesis in Academic Medicinal Chemistry

Although no quantitative biological data is published for the compound itself, its core scaffold—a 5-formamido-6-methyluracil—is a versatile starting point for diversity-oriented synthesis [1]. The formamide group can be reduced, hydrolyzed, or coupled to generate libraries of 5-aminomethyl, 5-amino, or 5-amido derivatives for screening against nucleoside kinases or viral polymerases. The low aqueous solubility (0.74 g/L) should be considered when designing reaction conditions and biological assays, and procurement should include solubility data in organic solvents (e.g., DMSO, DMF) if the intended use is high-throughput screening.

Data Gap Advisory: Not Recommended for Direct Biological Screening Without Primary Data

A critical gap exists in the public domain: no quantitative comparator-based biological activity data (IC50, Ki, MIC) is available for this compound [1]. Therefore, it is not currently supported for procurement based on claimed pharmacological differentiation. Any research group considering this compound for a biological target must first commission in-house primary screening against the specific comparator of interest. Procurement for biological testing should be contingent upon a prior hit-finding study with a closely related analog or upon a custom synthesis request that includes biological annotation data from the vendor.

Quote Request

Request a Quote for N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.